molecular formula C11H14BrClFNO B15062364 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride

Cat. No.: B15062364
M. Wt: 310.59 g/mol
InChI Key: JDSQECKRXWVIML-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C11H13BrFNO•HCl It is a derivative of piperidine, substituted with a bromo and fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and piperidine.

    Reaction: The 2-bromo-4-fluorophenol undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as potassium carbonate.

    Purification: The resulting product is purified through recrystallization or column chromatography.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the bromo group or to modify the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include N-oxides.

    Reduction: Products include dehalogenated or modified piperidine derivatives.

Scientific Research Applications

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-fluorophenoxy)piperidine hydrochloride
  • 4-(2-Bromo-4-fluorophenoxy)methylpiperidine hydrochloride

Uniqueness

4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications.

Properties

Molecular Formula

C11H14BrClFNO

Molecular Weight

310.59 g/mol

IUPAC Name

4-(2-bromo-4-fluorophenoxy)piperidine;hydrochloride

InChI

InChI=1S/C11H13BrFNO.ClH/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H

InChI Key

JDSQECKRXWVIML-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)F)Br.Cl

Origin of Product

United States

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